dansyl-ethanolamine

Description

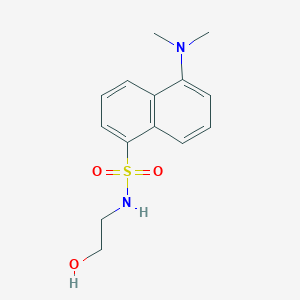

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNUFXNRCJFBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512747 | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5282-89-3 | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5282-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fluorescent Heart of a Biosensor: A Technical Guide to the Dansyl-Ethanolamine Fluorophore

For researchers, medicinal chemists, and drug development professionals, the nuanced dance of molecular interactions is a constant source of both challenge and opportunity. To illuminate these intricate processes, we rely on exquisitely sensitive tools. Among the most versatile of these is the dansyl fluorophore, a small but powerful reporter group whose fluorescence provides a window into the otherwise invisible world of molecular environments. This guide provides an in-depth exploration of the fluorescent mechanism of dansyl-ethanolamine, a key derivative that leverages the unique photophysical properties of the dansyl moiety to probe biological systems. We will delve into the theoretical underpinnings of its fluorescence, provide practical experimental protocols, and offer insights into the interpretation of the data it generates.

The Core Mechanism: An Environmentally-Sensitive Intramolecular Charge Transfer

The fluorescence of dansyl-ethanolamine, and indeed all dansyl derivatives, is not a static property but rather a dynamic response to its immediate surroundings. This sensitivity is rooted in a photophysical process known as Intramolecular Charge Transfer (ICT) .[1] The dansyl group itself is composed of a naphthalene ring system derivatized with a dimethylamino group and a sulfonyl group. These two groups have opposing electronic properties: the dimethylamino group is a potent electron donor, while the naphthalene sulfonyl group acts as an electron acceptor.[1]

Upon excitation with light of an appropriate wavelength (typically in the UV range, around 335-350 nm), an electron is promoted to a higher energy orbital.[2][3] In this excited state, a rapid transfer of electron density occurs from the electron-rich dimethylamino group to the electron-deficient naphthalene sulfonyl moiety.[1] This creates a charge-separated excited state with a significantly larger dipole moment than the ground state.

It is the stabilization of this charge-separated excited state by the local environment that dictates the energy, and therefore the wavelength, of the emitted photon. This phenomenon is known as solvatochromism . In a polar solvent, the solvent molecules can orient themselves to stabilize the large dipole of the excited dansyl fluorophore. This stabilization lowers the energy of the excited state, resulting in the emission of a lower-energy (longer wavelength, red-shifted) photon. Conversely, in a non-polar, hydrophobic environment, the excited state is less stabilized, leading to the emission of a higher-energy (shorter wavelength, blue-shifted) photon. This pronounced sensitivity to the polarity of its microenvironment is the cornerstone of dansyl-ethanolamine's utility as a molecular probe.[1]

Caption: Intramolecular Charge Transfer (ICT) mechanism of dansyl-ethanolamine.

Photophysical Properties: A Quantitative Look

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Dioxane | 2.2 | ~338 | ~500-520 | ~11,000-12,000 | 0.66[4] |

| Chloroform | 4.8 | ~330 | ~515 | ~12,500 | - |

| Ethanol | 24.6 | ~340 | ~535 | ~12,700 | - |

| Acetonitrile | 37.5 | - | - | - | - |

| Water | 80.1 | ~350 | ~550-580 | ~12,000-13,000 | 0.065[4] |

Note: This table is a compilation of representative data from various sources for dansyl derivatives. The exact values for dansyl-ethanolamine may vary slightly.

As evident from the table, there is a significant red-shift in the emission maximum as the solvent polarity increases, accompanied by a dramatic decrease in the fluorescence quantum yield in highly polar, protic solvents like water. This quenching in aqueous environments is a key feature that is often exploited in "turn-on" fluorescence assays, where the fluorescence is low in an aqueous buffer but increases significantly upon binding to a hydrophobic target.

Experimental Protocols for Application

The utility of dansyl-ethanolamine as a fluorescent probe is realized through its covalent attachment to molecules of interest, such as proteins or peptides. This is typically achieved by reacting the primary amine of ethanolamine with a target molecule, or more commonly, by using the reactive precursor, dansyl chloride, to label primary or secondary amines on a biomolecule.

Protocol 1: Labeling of a Protein with Dansyl Chloride

This protocol describes a general procedure for labeling solvent-accessible primary amines (e.g., the ε-amino group of lysine residues) on a protein with dansyl chloride.

Materials:

-

Protein of interest (1-5 mg/mL) in a primary amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.5).

-

Dansyl chloride solution (10-50 mM) in a dry, water-miscible organic solvent (e.g., acetonitrile or DMSO). Prepare fresh.

-

Reaction buffer (e.g., 100 mM sodium carbonate/bicarbonate, pH 9.0-9.5).

-

Quenching solution (e.g., 1 M Tris-HCl or hydroxylamine, pH 8.0).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with dansyl chloride. Dialyze or buffer-exchange the protein into the appropriate buffer if necessary.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the reaction buffer.

-

Dansylation: While vortexing gently, add a 5- to 20-fold molar excess of the dansyl chloride solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted dansyl chloride. Incubate for an additional 30 minutes.

-

Purification: Remove the unreacted dansyl chloride and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein. The labeled protein will elute in the void volume.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and ~340 nm (for the dansyl group).

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable technique.

Materials:

-

Fluorometer and UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Solvent (spectroscopic grade).

-

Standard fluorophore with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Solution of the dansyl-labeled sample.

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the dansyl-labeled sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions on the fluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting line is proportional to the quantum yield.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Caption: Experimental workflow for protein labeling and fluorescence analysis.

Interpreting the Fluorescent Signal: From Data to Insight

The power of dansyl-ethanolamine as a probe lies in the interpretation of its fluorescent signal. Changes in the fluorescence emission provide valuable information about the local environment of the fluorophore and, by extension, the molecule to which it is attached.

-

Emission Wavelength (λ_em): A blue-shift in the emission maximum is a strong indicator that the probe has moved into a more hydrophobic (non-polar) environment. This is often observed when a dansyl-labeled protein binds to a ligand, causing a conformational change that sequesters the dansyl group into a hydrophobic pocket, or when a dansyl-labeled lipid incorporates into a lipid membrane.

-

Fluorescence Intensity/Quantum Yield (Φ_F): An increase in fluorescence intensity typically accompanies a blue-shift in emission. This is because non-radiative decay pathways are less efficient in a rigid, non-polar environment, leading to a higher probability of de-excitation through fluorescence. This "turn-on" response is highly desirable for developing sensitive binding assays.

-

Fluorescence Lifetime (τ): The fluorescence lifetime, or the average time the fluorophore spends in the excited state, is also sensitive to the environment. In many cases, an increase in fluorescence lifetime is observed when the probe moves into a more viscous or rigid environment, where collisional quenching is reduced.

By carefully monitoring these parameters, researchers can gain insights into a wide range of biological processes, including protein folding and unfolding, ligand binding, membrane dynamics, and protein-protein interactions. The small size of the dansyl group is a significant advantage, as it is less likely to perturb the native structure and function of the biomolecule it is labeling compared to larger fluorophores.[5]

Conclusion

Dansyl-ethanolamine and related dansyl derivatives are not merely fluorescent molecules; they are sophisticated reporters on the molecular world. Their fluorescence is a direct consequence of an intramolecular charge transfer mechanism, which imparts a profound sensitivity to the polarity of their local environment. By understanding this mechanism and employing the appropriate experimental protocols, researchers can translate changes in fluorescence into meaningful insights into the structure, function, and dynamics of biological systems. This makes the dansyl fluorophore an enduring and indispensable tool in the arsenal of scientists and drug development professionals.

References

-

MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Available from: [Link]

-

Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available from: [Link]

-

JASCO Global. Fluorescence quantum yield measurement. Available from: [Link]

-

PubMed. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Available from: [Link]

-

OMLC. Dansyl glycine. Available from: [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

-

MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Available from: [Link]

Sources

An In-Depth Technical Guide to Dansyl-Ethanolamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-ethanolamine is a fluorescent probe that has carved a significant niche in the analytical and biomedical sciences. As a derivative of the well-known fluorophore dansyl chloride, it offers high sensitivity for the detection and quantification of various biologically important molecules. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, making it an invaluable tool in drug development, proteomics, and metabolomics. This guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, synthesis, and key applications of Dansyl-ethanolamine, offering field-proven insights for researchers and scientists.

Chemical Structure and Physicochemical Properties

The chemical structure of Dansyl-ethanolamine consists of a 5-(dimethylamino)naphthalene-1-sulfonamide group, commonly known as the dansyl group, covalently linked to an ethanolamine moiety.[1][2][3] This structure imparts the molecule with its characteristic fluorescence and reactivity towards specific functional groups.

Caption: Chemical structure of Dansyl-ethanolamine.

Table 1: Physicochemical Properties of Dansyl-Ethanolamine

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₃S | [2][3] |

| Molecular Weight | 294.37 g/mol | [2] |

| CAS Number | 5282-89-3 | [2][3] |

| Alternate Names | DNS-ethanolamine; N-Dansylethanolamine | [2][3] |

| Appearance | No Data Available | [3] |

| Purity | >98% | [3] |

| Storage Condition | No Data Available | [3] |

Spectroscopic Properties

The utility of Dansyl-ethanolamine as a fluorescent probe is defined by its spectroscopic properties. The dansyl group is highly sensitive to the polarity of its microenvironment.[4] In non-polar environments, it exhibits strong fluorescence with a blue-shifted emission maximum, while in polar, protic solvents like water, the fluorescence quantum yield decreases, and the emission maximum shifts to longer wavelengths (red-shift).[5]

The excitation maximum for dansyl derivatives is typically around 335-350 nm, and the emission maximum is in the range of 510-540 nm.[][7][8] This large Stokes shift is advantageous as it minimizes self-quenching and simplifies detection.

Table 2: Spectroscopic Properties of Dansyl Derivatives

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~335 - 350 | [4][][8] |

| Emission Maximum (λem) | ~510 - 540 | [][7][8] |

The fluorescence of the dansyl group can be quenched by the presence of a free electron, a property that has been exploited in the design of pro-fluorescent free radical probes.[7]

Synthesis and Reactivity

Dansyl-ethanolamine is synthesized through the reaction of dansyl chloride with ethanolamine.[9] This is a nucleophilic substitution reaction where the primary amine of ethanolamine attacks the electrophilic sulfonyl chloride of dansyl chloride. The reaction is typically carried out under alkaline conditions (pH 9.5-10.5) to ensure the amino group is deprotonated and thus more nucleophilic.[10]

Caption: Synthesis of Dansyl-ethanolamine from Dansyl chloride and ethanolamine.

The reactivity of the sulfonyl chloride group makes dansyl chloride a versatile reagent for labeling primary and secondary amines, including the N-terminal amino acids of peptides and proteins.[11][12]

Applications as a Fluorescent Probe

The primary application of Dansyl-ethanolamine and its parent compound, dansyl chloride, is as a derivatizing agent to introduce a fluorescent tag onto molecules containing primary or secondary amine groups.[13]

Derivatization of Amines

Dansylation significantly enhances the detectability of otherwise non-fluorescent or UV-absorbing compounds. This has profound implications in various analytical fields:

-

Amino Acid Analysis: Dansyl chloride is extensively used for the N-terminal sequencing of peptides and proteins and for the quantification of amino acids in biological samples.[11][12][14] The resulting dansylated amino acids are stable and highly fluorescent, allowing for detection in the picomole range.[15]

-

Pharmaceutical Analysis: Many drugs and their metabolites contain primary or secondary amine functionalities. Dansylation enables their sensitive quantification in complex biological matrices like plasma and urine.[13]

-

Biogenic Amines: The analysis of biogenic amines in food and beverages is crucial for quality control. Dansylation followed by chromatographic separation provides a robust method for their determination.[10]

Chromatographic Analysis of Dansylated Compounds

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is the method of choice for analyzing dansylated compounds.[14] The increased hydrophobicity of the dansyl derivatives improves their retention and separation on reversed-phase columns.

Experimental Protocol: HPLC Analysis of Dansylated Amines

-

Derivatization:

-

Dissolve the sample containing the amine analyte in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8).[16]

-

Add a solution of dansyl chloride in acetonitrile. A molar excess of dansyl chloride is required to ensure complete reaction.[15][16]

-

Incubate the mixture in the dark at an elevated temperature (e.g., 60°C for 60 minutes) or at room temperature for a longer duration.[15][17]

-

Quench the reaction by adding a small amount of a secondary amine solution (e.g., proline) or an acid to consume the excess dansyl chloride.[16]

-

-

HPLC Separation:

-

Inject an aliquot of the quenched reaction mixture onto a reversed-phase HPLC column (e.g., C8 or C18).[17]

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

-

The gradient is programmed to increase the proportion of the organic modifier over time to elute the dansylated compounds.

-

-

Detection:

-

Monitor the column effluent using a fluorescence detector with excitation and emission wavelengths set appropriately for the dansyl fluorophore (e.g., λex = 340 nm, λem = 525 nm).

-

Alternatively, use a mass spectrometer for highly selective and sensitive detection of the dansylated analytes. The tertiary amine of the dansyl group enhances the signal in positive mode electrospray ionization.[16]

-

Caption: Experimental workflow for the HPLC analysis of dansylated amines.

Bioassays and Cellular Imaging

The environmentally sensitive fluorescence of the dansyl group makes it a valuable probe for studying biomolecular interactions and cellular processes.

-

Enzyme Assays and Binding Studies: Dansylated ligands can be used to monitor enzyme activity or drug binding to proteins. Changes in the fluorescence intensity or emission wavelength upon binding can provide quantitative information about the interaction.[18][19]

-

Cellular Imaging: Fluorescently labeled molecules, including dansylated compounds, can be used to visualize their distribution and localization within cells.[19][20] This is particularly useful in drug development to study the cellular uptake and mechanism of action of new therapeutic agents.

Safety and Handling

Conclusion

Dansyl-ethanolamine and the broader class of dansyl derivatives are powerful tools in the arsenal of researchers and scientists in academia and industry. Their robust and sensitive fluorescence, coupled with their reactivity towards primary and secondary amines, has led to their widespread use in a variety of applications, from fundamental protein chemistry to high-throughput drug screening. A thorough understanding of their chemical and spectroscopic properties, as detailed in this guide, is essential for their effective implementation in experimental workflows. As analytical instrumentation continues to advance, the utility of these classic fluorescent probes is likely to expand into new and exciting areas of scientific discovery.

References

-

CRO SPLENDID LAB. Dansyl-d6-ethanolamine. [Link]

-

BioOrganics. Dansyl-ethanolamine. [Link]

-

DTIC. FLUORESCENCE PROPERTIES OF DNSYL GROUPS COVALENTLY inl I BONDED TO THE SURFACE.. (U) HARVARD UNIV CAMBRIDGE MASS u R. [Link]

-

MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]

-

Springer Nature Experiments. The Dansyl Method for Identifying N-Terminal Amino Acids. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link]

-

Pharmaffiliates. Dansyl-d6-ethanolamine | CAS No : 2733573-10-7. [Link]

-

NIH National Center for Biotechnology Information. A genetically encoded fluorescent amino acid. [Link]

-

NIH National Center for Biotechnology Information. Targeted quantification of amino acids by dansylation. [Link]

-

SpringerLink. Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. [Link]

-

NIH National Center for Biotechnology Information. The dansyl method for identifying N-terminal amino acids. [Link]

-

ResearchGate. The fluorescence spectrum of dansyl lysine in water (H2O, red) and in ethanol (EtOH, blue). [Colour online.]. [Link]

-

NIH National Center for Biotechnology Information. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. [Link]

-

ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and application of fluorescent labeled nucleotides to assay DNA damage. [Link]

-

ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

-

ResearchGate. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. [Link]

-

IBA Lifesciences. Safety Data Sheet. [Link]

-

Wikipedia. Dansyl chloride. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of a dansyl-labeled inhibitor of 17β-hydroxysteroid dehydrogenase type 3 for optical imaging. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of dansyl-labeled probe of thiophene analogue of annonaceous acetogenins for visualization of cell distribution and growth inhibitory activity toward human cancer cell lines. [Link]

-

NIH National Center for Biotechnology Information. Ethanolamine analogues stimulate DNA synthesis by a mechanism not involving phosphatidylethanolamine synthesis. [Link]

-

PubChem. Dansyl chloride. [Link]

-

PubChem. Ethanolamine-ethanol. [Link]

-

MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. scbt.com [scbt.com]

- 3. BioOrganics [bioorganics.biz]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 7. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 9. Dansyl-ethanolaMine | 5282-89-3 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 12. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis of a dansyl-labeled inhibitor of 17β-hydroxysteroid dehydrogenase type 3 for optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of dansyl-labeled probe of thiophene analogue of annonaceous acetogenins for visualization of cell distribution and growth inhibitory activity toward human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. fishersci.com [fishersci.com]

- 24. iba-lifesciences.com [iba-lifesciences.com]

An In-depth Technical Guide to the Synthesis and Purification of Dansyl-Ethanolamine

This guide provides a comprehensive, technically detailed framework for the synthesis and purification of dansyl-ethanolamine, a fluorescent derivative widely utilized in biochemical and analytical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale behind the experimental design. Every protocol herein is constructed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Dansyl-Ethanolamine

Dansyl-ethanolamine, formally known as N-(2-hydroxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, is a fluorescent probe valued for its sensitivity to the polarity of its microenvironment. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a renowned fluorophore that reacts with primary and secondary amines to yield stable, highly fluorescent sulfonamide adducts.[1] This property makes dansyl chloride a critical reagent for labeling and quantifying amino acids, peptides, and other biomolecules.[1][2] Dansyl-ethanolamine itself serves as a versatile building block in the synthesis of more complex fluorescent probes and as a reference standard in various analytical applications. Its fluorescence is characterized by a notable Stokes shift and environmental sensitivity, making it a powerful tool for studying molecular interactions and dynamics.[1]

Synthesis of Dansyl-Ethanolamine: A Mechanistic Approach

The synthesis of dansyl-ethanolamine proceeds via a nucleophilic substitution reaction between dansyl chloride and ethanolamine. The primary amine of ethanolamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride. This reaction results in the formation of a stable sulfonamide bond.

Reaction Mechanism

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The base deprotonates the amine, increasing its nucleophilicity and driving the reaction to completion.

Diagram of the Synthesis of Dansyl-Ethanolamine

Caption: Reaction pathway for the synthesis of dansyl-ethanolamine.

Experimental Protocol

This protocol is designed to be a robust and reproducible method for the synthesis of dansyl-ethanolamine.

Table 1: Reagents and Materials for Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Dansyl Chloride | 269.75 | 1.0 g | 3.71 |

| Ethanolamine | 61.08 | 0.25 g (approx. 0.25 mL) | 4.09 |

| Triethylamine | 101.19 | 0.6 mL | 4.31 |

| Dichloromethane (DCM) | - | 20 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 15 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 15 mL | - |

| Brine | - | 15 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.71 mmol) of dansyl chloride in 20 mL of dichloromethane (DCM).

-

Addition of Reactants: To the stirred solution, add 0.25 g (4.09 mmol) of ethanolamine, followed by the dropwise addition of 0.6 mL (4.31 mmol) of triethylamine. The triethylamine acts as a base to neutralize the HCl produced during the reaction.[3]

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 15 mL of 1 M HCl to remove unreacted ethanolamine and triethylamine.

-

Wash with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with 15 mL of brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dansyl-ethanolamine as a yellow-orange solid or oil.

Purification of Dansyl-Ethanolamine

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of chromatography and recrystallization is recommended for obtaining high-purity dansyl-ethanolamine.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is an invaluable tool for monitoring the reaction progress and assessing the purity of the final product.[2]

Table 2: TLC Parameters for Dansyl-Ethanolamine

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation. |

| Visualization | The product, dansyl-ethanolamine, is highly fluorescent and can be visualized under UV light (365 nm) as a bright blue-green spot. |

Diagram of TLC Analysis Workflow

Caption: Workflow for Thin-Layer Chromatography analysis.

Purification by Column Chromatography (Optional)

If TLC analysis indicates the presence of significant impurities, purification by flash column chromatography may be necessary. The same solvent system developed for TLC can be adapted for column chromatography.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[4] The key is to select a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Step-by-Step Recrystallization Procedure:

-

Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of moderately polar compounds like dansyl-ethanolamine.[5]

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Induce Crystallization: While the solution is still warm, slowly add water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization and Quality Control

The identity and purity of the synthesized dansyl-ethanolamine should be confirmed using appropriate analytical techniques.

Table 3: Analytical Characterization of Dansyl-Ethanolamine

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR Spectroscopy | The spectrum should be consistent with the structure of N-(2-hydroxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, showing characteristic peaks for the aromatic, ethyl, and dimethylamino protons. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of dansyl-ethanolamine (C₁₄H₁₈N₂O₃S, MW: 294.37 g/mol ).[6] |

| Fluorescence Spectroscopy | The compound should exhibit strong fluorescence with excitation and emission maxima characteristic of dansyl derivatives. |

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis and purification of dansyl-ethanolamine. By understanding the chemical principles behind each step, researchers can confidently and reproducibly synthesize this valuable fluorescent probe for a wide range of applications in the life sciences and drug development. The emphasis on self-validating protocols and thorough characterization ensures the high quality and reliability of the final product.

References

-

Dansyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2020, June). Chromatographia, 83(6). Retrieved from [Link]

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (n.d.). MDPI. Retrieved from [Link]

-

Targeted quantification of amino acids by dansylation - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC - NIH. (2020, May 18). Retrieved from [Link]

-

Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. (n.d.). Retrieved from [Link]

-

The dansyl method for identifying N-terminal amino acids. (1984). Methods in Molecular Biology. Retrieved from [Link]

-

Synthesis and application of fluorescent labeled nucleotides to assay DNA damage. (n.d.). Retrieved from [Link]

-

Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (2012, June 1). Retrieved from [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. (2025, January 8). Retrieved from [Link]

-

Synthesis and characterization of a dansyl-based fluorescent conjugated polymer | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

(PDF) Thin-Layer Chromatography - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Thin-Layer Chromatography of Phospholipids - PMC - NIH. (n.d.). Retrieved from [Link]

-

Preconcentration and dansylation of aliphatic amines using C18 solid-phase packings: Application to the screening analysis in environmental water samples | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

What is the best way to recrystallize dansyl alanine? - ResearchGate. (2020, September 18). Retrieved from [Link]

-

HPLC Method for Analysis of Dansyl Amino Acids - SIELC Technologies. (n.d.). Retrieved from [Link]

-

Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - OSTI.GOV. (2025, January 8). Retrieved from [Link]

Sources

- 1. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes | MDPI [mdpi.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. scbt.com [scbt.com]

The Sentinel of Primary Amines: A Technical Guide to Dansyl-Ethanolamine as a Fluorescent Probe

This guide provides an in-depth exploration of Dansyl-ethanolamine as a fluorescent probe for the detection and quantification of primary amines. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep understanding of the underlying chemical principles, the rationale behind experimental design, and the practical nuances of its application.

Introduction: The Significance of Primary Amine Detection

Primary amines are fundamental functional groups in a vast array of biologically significant molecules, including amino acids, proteins, neurotransmitters, and pharmaceutical compounds. The ability to accurately detect and quantify these moieties is paramount in diverse fields, from proteomics and drug discovery to environmental analysis. Fluorescent probes offer a sensitive and versatile tool for this purpose, and among them, the dansyl family of fluorophores has a long and proven history. This guide focuses on the utility of Dansyl-ethanolamine, leveraging the well-established chemistry of its reactive precursor, dansyl chloride, to illuminate the path for researchers seeking a robust method for primary amine labeling.

The Chemistry of Dansylation: A Tale of a Reactive Sulfonyl Group

The core of this fluorescent labeling technique lies in the reaction between the sulfonyl chloride group of a dansyl derivative and a primary amine. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is the archetypal reagent in this class.[1] It reacts with primary and secondary aliphatic and aromatic amines to form stable, highly fluorescent sulfonamide adducts.[1][2]

The reaction proceeds via a nucleophilic attack of the unprotonated amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is why the reaction is highly pH-dependent, with optimal conditions typically falling in the alkaline range of pH 9.5 to 11.[3][4][5] At this pH, a significant portion of the primary amines exists in their non-protonated, nucleophilic form, driving the reaction forward.

However, a critical competing reaction is the hydrolysis of dansyl chloride in the aqueous environment, which yields the non-reactive and UV-active dansyl sulfonic acid.[3] This hydrolysis is also accelerated at higher pH.[3] Therefore, a careful balance must be struck to maximize the labeling of the target amine while minimizing the degradation of the probe.

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]

- 4. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early Research Applications of the Dansyl Fluorophore

Authored by: A Senior Application Scientist

Introduction: The Dawn of Fluorescence in Biochemical Analysis

In the landscape of early biochemical research, the quest for sensitivity in the detection and analysis of biomolecules was a significant challenge. The advent of fluorescent labeling techniques marked a revolutionary step forward, and at the forefront of this innovation was the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl). This technical guide delves into the foundational applications of the dansyl fluorophore, primarily introduced through the highly reactive compound, dansyl chloride.

Dansyl chloride's ability to react with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts provided researchers with an unprecedented tool to "light up" otherwise invisible molecules like amino acids, peptides, and biogenic amines.[1] This derivatization dramatically enhanced the sensitivity of chromatographic and electrophoretic methods, paving the way for seminal discoveries in protein chemistry and neurochemistry. While dansyl chloride was the workhorse for covalently attaching the fluorophore, pre-synthesized dansylated molecules, such as dansyl-ethanolamine, also found utility as fluorescent standards and probes in various analytical and biological systems. This guide will explore the core principles, methodologies, and enduring impact of these early applications.

The Dansyl Fluorophore: Chemical Properties and Derivatization Chemistry

The utility of the dansyl group is rooted in its robust derivatization chemistry and its environment-sensitive fluorescence.

The Derivatization Reaction: A Stable Fluorescent Tag

Dansyl chloride reacts readily with the unprotonated form of primary and secondary amino groups, as well as with phenolic hydroxyl and imidazole groups, under mild alkaline conditions (typically pH 9.5-10).[2] The nucleophilic amino group attacks the sulfonyl chloride, displacing the chloride and forming a highly stable sulfonamide bond. This reaction is the cornerstone of its application in protein and peptide analysis.

Caption: The reaction of dansyl chloride with a primary amine to form a stable, fluorescent dansyl-sulfonamide.

Fluorescence Properties: A Probe of the Microenvironment

The dansyl group itself is not fluorescent, but its sulfonamide derivatives exhibit strong blue-to-blue-green fluorescence.[1] A key feature of the dansyl fluorophore is its sensitivity to the polarity of its local environment, a phenomenon known as solvatochromism. The emission maximum of a dansyl derivative will shift to shorter wavelengths (a blue shift) and its fluorescence intensity will increase as the polarity of the solvent decreases. This property was exploited in early studies to probe the hydrophobicity of binding sites in proteins and the structure of biological membranes.

| Property | Value Range | Conditions |

| Excitation Maximum (λex) | ~330-350 nm | Dependent on solvent |

| Emission Maximum (λem) | ~480-580 nm | Blue-shifted in non-polar environments |

| Quantum Yield | Low in water, high in organic solvents | Highly sensitive to solvent polarity |

Core Early Application I: A Leap in Protein Sequencing

One of the most significant early applications of dansyl chloride was in the determination of the N-terminal amino acid of proteins and peptides. This method, introduced by Gray and Hartley, offered a dramatic increase in sensitivity over the previously used Sanger method with 1-fluoro-2,4-dinitrobenzene (FDNB).[2]

Principle of N-Terminal Analysis

The protein or peptide is first reacted with dansyl chloride to label the free amino group of the N-terminal amino acid. Because the dansyl-amino acid linkage is resistant to acid hydrolysis, the entire protein can then be hydrolyzed into its constituent amino acids.[3][4] The fluorescent dansyl-amino acid is then identified by chromatography, revealing the identity of the original N-terminal residue.[3][4]

The Dansyl-Edman Method: Enabling Sequential Analysis

While the classical dansyl method identifies only the first amino acid, its integration with the Edman degradation process revolutionized protein sequencing. In the Dansyl-Edman method, a small aliquot of the peptide is dansylated to identify the N-terminal residue of that cycle. The remainder of the peptide is then subjected to a cycle of Edman degradation, which removes the N-terminal amino acid, exposing the next one in the sequence. This new N-terminal residue is then identified in the subsequent cycle by dansylation of another aliquot. This iterative process allowed for the sequential determination of a peptide's amino acid sequence.[2]

Caption: Workflow for the Dansyl-Edman method of peptide sequencing.

Experimental Protocol: N-Terminal Analysis by Thin-Layer Chromatography (TLC)

This protocol outlines the classical method for identifying the N-terminal amino acid of a peptide.

-

Sample Preparation: Dissolve 1-10 nmol of the peptide in 20 µL of 0.2 M sodium bicarbonate buffer in a small reaction tube.

-

Dansylation: Add 20 µL of a freshly prepared dansyl chloride solution (2.5 mg/mL in acetone). Incubate the mixture at 37°C for 1 hour or at room temperature for 2 hours in the dark.

-

Drying: After incubation, evaporate the solvent completely under vacuum.

-

Acid Hydrolysis: Add 50-100 µL of 6 M HCl to the dried residue. Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours. For proteins, a shorter hydrolysis time of 4 hours is often used to minimize degradation of the dansyl-amino acid.[5]

-

Preparation for TLC: After hydrolysis, cool the tube and evaporate the HCl under vacuum. Dissolve the residue in a small volume (10-20 µL) of 50% pyridine.

-

TLC Analysis: Spot the sample onto a polyamide TLC sheet, alongside standards of known dansyl-amino acids. Develop the chromatogram using appropriate solvent systems. The fluorescent spots are visualized under UV light and the N-terminal amino acid is identified by comparing its position to the standards.[3][6]

Core Early Application II: Analysis of Amino Acids and Biogenic Amines

The high sensitivity of the dansyl fluorophore made it an ideal derivatizing agent for the quantitative analysis of amino acids and biogenic amines in complex biological samples.[7][8]

Rationale and Methodology

Many of these small molecules lack a strong chromophore, making their detection by UV-Vis absorption difficult, especially at low concentrations. Pre-column derivatization with dansyl chloride converts these molecules into highly fluorescent derivatives that can be easily separated by high-performance liquid chromatography (HPLC) and quantified with a fluorescence detector.[8][9][10] This approach offered a significant improvement in both sensitivity and selectivity over older methods like ninhydrin-based detection.[7]

Experimental Protocol: HPLC Analysis of Dansylated Amino Acids

-

Standard and Sample Preparation: Prepare standard solutions of amino acids and the biological sample extract.

-

Derivatization:

-

To 50 µL of the sample or standard, add 150 µL of an acetonitrile/methanol mixture (1:1 v/v) to precipitate proteins. Centrifuge and collect the supernatant.[7]

-

Mix 25 µL of the supernatant with a sodium carbonate/bicarbonate buffer (pH 9.8).

-

Add 50 µL of a 50 mM dansyl chloride solution in acetonitrile.[7]

-

Incubate at room temperature for 60 minutes in the dark.[7]

-

Quench the reaction by adding a small amount of a primary amine solution like methylamine or by acidification.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile.

-

Detection: Monitor the column eluate with a fluorescence detector, with excitation typically around 330 nm and emission around 530 nm.

-

Quantification: Identify and quantify the amino acids by comparing the retention times and peak areas to those of the known standards.

-

Core Early Application III: A Window into Membranes and Proteins

The environment-sensitive fluorescence of the dansyl group made it a powerful tool for probing the structure and dynamics of biological membranes and proteins.

Probing Hydrophobic Environments

By attaching the dansyl group to molecules that partition into specific regions of a biological membrane, researchers could gain insights into the local polarity and fluidity of that region. For instance, early studies utilized N-dansyl phosphatidylethanolamine, a fluorescent lipid analog, to probe the glycerol layer of model membranes. The fluorescence emission spectrum of the probe provided information about the polarity of its immediate surroundings. Similarly, dansyl cadaverine was used as a fluorescent probe to study the plasma membranes of intact cells.[9] The uptake and fluorescence characteristics of these probes provided early insights into membrane structure and organization.

In a similar vein, the binding of a dansylated ligand to a protein could be monitored by the change in fluorescence. If the binding site was in a hydrophobic pocket, a significant blue shift and increase in fluorescence intensity would be observed, providing information about the nature of the binding site and the binding kinetics.

Conclusion

The introduction of the dansyl fluorophore, primarily through the versatile chemistry of dansyl chloride, was a watershed moment in biochemical analysis. Its early applications in N-terminal protein sequencing, the sensitive quantification of amino acids and biogenic amines, and as an environmental probe for membranes and proteins laid the groundwork for decades of research in molecular and cellular biology. The principles and techniques developed during this era continue to be relevant, demonstrating the enduring legacy of this pioneering fluorescent tool.

References

-

The dansyl method for identifying N-terminal amino acids. (1984). Methods in Molecular Biology. [Link]

-

Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography. [Link]

-

Wang, H., et al. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. [Link]

-

Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics. [Link]

-

Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. Methods in Molecular Biology. [Link]

-

González-Barreira, C., et al. (2022). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings. [Link]

-

Moret, S., & Conte, L. S. (1996). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Food Chemistry. [Link]

-

Amino Acid Analysis and Chemical Sequencing. (2019). Chemistry LibreTexts. [Link]

-

Das, A., et al. (2019). A multi-analyte selective dansyl derivative for the fluorescence detection of Cu(ii) and cysteine. Photochemical & Photobiological Sciences. [Link]

-

Pincus, J. H., et al. (1975). Dansyl cadaverine: a fluorescent probe and marker in cell membrane studies. Archives of Biochemistry and Biophysics. [Link]

-

Dugo, G., et al. (2001). Reverse phase HPLC/DAD determination of biogenic amines as dansyl derivatives in experimental red wines. Journal of Agricultural and Food Chemistry. [Link]

-

Waggoner, A. S., & Stryer, L. (1970). Fluorescent Probes of Biological Membranes. Proceedings of the National Academy of Sciences. [Link]

-

Loukou, Z., & Zotou, A. (2003). Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. [Link]

-

Novelli, V., et al. (2000). Determination of biogenic amines in cheese using HPLC technique and direct derivatization of acid extract. Food Chemistry. [Link]

-

Wikipedia. (n.d.). Dansyl chloride. [Link]

Sources

- 1. Synthesis and application of fluorescent labeled nucleotides to assay DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dansyl derivative fluorescent probe as well as synthesis method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. | Semantic Scholar [semanticscholar.org]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PlumX [plu.mx]

- 9. Dansyl-galactoside, a fluorescent probe of active transport in bacterial membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dansyl cadaverine: a fluorescent probe and marker in cell membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dansyl Method for N-Terminal Amino Acid Sequencing: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Technique

In the landscape of protein analysis, the precise identification of the N-terminal amino acid is a cornerstone of protein characterization. This information is critical for confirming the identity and integrity of a protein, elucidating post-translational modifications, and ensuring the quality of biopharmaceuticals.[1] While modern mass spectrometry techniques have become powerful tools in proteomics, classic chemical methods like the Dansyl method, introduced by Gray and Hartley, offer a robust and highly sensitive approach for N-terminal analysis.[2][3]

The Dansyl method utilizes 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, a reagent that reacts with the primary amino group of the N-terminal amino acid to yield a highly fluorescent derivative.[4] This inherent fluorescence allows for detection in the picomole range, a significant advantage when working with limited sample quantities.[1] This guide provides an in-depth exploration of the Dansyl method, from its underlying chemical principles to detailed experimental protocols and its applications in the stringent environment of drug development.

The Chemical Core: Understanding the Dansylation Reaction

The Dansyl method is a three-stage process: labeling of the N-terminal amino acid, hydrolysis of the peptide bonds, and chromatographic identification of the fluorescent Dansyl-amino acid.[5]

1. The Dansylation Reaction:

The process begins with the reaction of Dansyl chloride with the unprotonated primary amino group of the N-terminal amino acid of a peptide or protein.[6] This reaction, a nucleophilic attack on the sulfonyl chloride, is conducted under alkaline conditions (typically pH 9.5-10.5) to ensure the amino group is in its reactive, unprotonated state. The result is the formation of a stable, covalent sulfonamide bond, yielding a Dansylated peptide.[6]

It is crucial to control the reaction conditions to minimize side reactions. The primary side reaction is the hydrolysis of Dansyl chloride to the non-reactive Dansyl sulfonic acid. Additionally, excess Dansyl chloride can react with the newly formed Dansyl-amino acid to produce Dansylamide.[1]

2. Acid Hydrolysis:

Following the labeling step, the Dansylated peptide is subjected to strong acid hydrolysis (typically 6 M HCl at 110°C) to cleave all peptide bonds.[2] The sulfonamide bond between the Dansyl group and the N-terminal amino acid is resistant to this hydrolysis, leaving the fluorescent Dansyl-amino acid intact while the rest of the peptide is broken down into its constituent free amino acids.[2]

3. Identification of the Dansyl-Amino Acid:

The resulting mixture is then analyzed by chromatography to identify the specific Dansyl-amino acid. Historically, thin-layer chromatography (TLC) on polyamide sheets was the method of choice.[2] Modern applications predominantly utilize reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection, which offers superior resolution and quantitative capabilities.[6][7]

Visualizing the Workflow: A Step-by-Step Overview

The following diagram illustrates the logical flow of the Dansyl method for N-terminal amino acid sequencing.

Caption: Experimental workflow for N-terminal amino acid analysis using the Dansyl method.

The Role of Dansyl-Ethanolamine: Ensuring Analytical Precision

While Dansyl chloride is the primary reagent for labeling the N-terminal amino acid, Dansyl-ethanolamine serves a critical, albeit different, role in the analytical workflow. It is not used for the initial labeling of the protein but rather as a fluorescent standard for the chromatographic analysis.

By running a known concentration of Dansyl-ethanolamine alongside the hydrolyzed sample, researchers can:

-

Verify Chromatographic Performance: Consistent retention time and peak shape of the Dansyl-ethanolamine standard indicate a stable and reproducible HPLC or TLC system.

-

Aid in Peak Identification: The migration of the unknown Dansyl-amino acid relative to the Dansyl-ethanolamine standard can provide an additional data point for its identification.

-

Facilitate Quantitation: In quantitative analyses, the peak area of the Dansyl-ethanolamine standard can be used for normalization and to ensure accurate quantification of the N-terminal amino acid.

The use of a stable, fluorescent standard like Dansyl-ethanolamine is a hallmark of a self-validating system, enhancing the trustworthiness and reproducibility of the results.

In the Laboratory: A Detailed Experimental Protocol

This protocol provides a generalized framework for the N-terminal sequencing of a protein or peptide using the Dansyl method. Optimization may be required depending on the specific protein and available instrumentation.

Materials and Reagents:

-

Protein or peptide sample (1-10 nmol)

-

Dansyl chloride solution (50 mM in acetonitrile, freshly prepared and stored in the dark)[6]

-

Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8[6]

-

Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water[6]

-

Hydrolysis Solution: 6 M HCl

-

Dansyl-amino acid standards

-

Dansyl-ethanolamine standard

-

Reversed-phase HPLC system with a C18 column and fluorescence detector

-

Mobile Phase A: Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 5.94)[6]

-

Mobile Phase B: Acetonitrile

Procedure:

-

Sample Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable volatile buffer or water.

-

Lyophilize the protein sample to dryness in a reaction vial.

-

-

Dansylation:

-

Quenching the Reaction:

-

After incubation, add 10-20 µL of the quenching solution to consume excess Dansyl chloride.

-

Vortex and let the mixture stand at room temperature for 5 minutes.

-

-

Drying:

-

Evaporate the solvent completely under a vacuum.

-

-

Acid Hydrolysis:

-

Add 50-100 µL of 6 M HCl to the dried residue.[1]

-

Seal the vial under vacuum and hydrolyze at 110°C for 16-24 hours for peptides. For proteins, a shorter hydrolysis time of 4 hours is recommended to minimize degradation of the Dansyl-amino acid.[1]

-

After hydrolysis, cool the sample and evaporate the HCl under a vacuum.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried sample in a suitable solvent (e.g., 50% ethanol) for chromatographic analysis.[5]

-

Inject the sample, along with Dansyl-amino acid standards and the Dansyl-ethanolamine standard, into the RP-HPLC system.

-

-

Data Interpretation:

-

Identify the N-terminal Dansyl-amino acid by comparing its retention time to that of the known standards.

-

Confirm the identity and purity of the peak using the spectral data from the fluorescence detector.

-

Data Presentation: Quantitative Insights into the Dansyl Method

Table 1: Chromatographic and Spectroscopic Properties of Dansyl-Amino Acids

| Dansyl-Amino Acid | Typical RP-HPLC Retention Time (min) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in Dioxane) |

| Dansyl-Alanine | 8.2 | ~335 | ~518 | - |

| Dansyl-Arginine | 7.9 | ~335 | ~518 | - |

| Dansyl-Asparagine | 6.5 | ~335 | ~518 | - |

| Dansyl-Aspartic Acid | 6.1 | ~335 | ~518 | - |

| Dansyl-Cysteine | 7.5 | ~335 | ~518 | - |

| Dansyl-Glutamic Acid | 6.8 | ~335 | ~518 | - |

| Dansyl-Glutamine | 6.9 | ~335 | ~518 | - |

| Dansyl-Glycine | 7.8 | 324 | 559 | 0.66[8] |

| Dansyl-Histidine | 7.2 | ~335 | ~518 | - |

| Dansyl-Isoleucine | 9.8 | ~335 | ~518 | - |

| Dansyl-Leucine | 9.9 | ~335 | ~518 | - |

| Dansyl-Lysine | 10.2 | ~335 | ~518 | - |

| Dansyl-Methionine | 9.1 | ~335 | ~518 | - |

| Dansyl-Phenylalanine | 10.1 | ~335 | ~518 | - |

| Dansyl-Proline | 9.5 | ~335 | ~518 | - |

| Dansyl-Serine | 7.1 | ~335 | ~518 | - |

| Dansyl-Threonine | 7.6 | ~335 | ~518 | - |

| Dansyl-Tryptophan | 10.5 | ~335 | ~518 | - |

| Dansyl-Tyrosine | 9.3 | ~335 | ~518 | - |

| Dansyl-Valine | 9.4 | ~335 | ~518 | - |

Retention times are illustrative and can vary based on the specific HPLC column, mobile phase, and gradient conditions. Data compiled from various sources.[9] Excitation and emission maxima are for the Dansyl group and show slight variations depending on the attached amino acid and the solvent environment.[10][11] Quantum yield data for all Dansyl-amino acids is not readily available in a standardized format.

Applications in Drug Development: A Field-Proven Perspective

The Dansyl method for N-terminal sequencing, while a classic technique, continues to hold significant value in the modern biopharmaceutical industry. Its high sensitivity and reliability make it a valuable tool for:

-

Characterization of Recombinant Proteins: Confirming the N-terminal sequence of a recombinant protein is a critical step in its characterization and is often a regulatory requirement. The Dansyl method provides a direct and unambiguous way to verify that the correct N-terminus is present and that no unexpected proteolysis has occurred.

-

Quality Control of Biopharmaceuticals: For protein-based drugs, including monoclonal antibodies, ensuring batch-to-batch consistency is paramount. N-terminal sequencing using the Dansyl method can be employed as a quality control measure to detect any variations in the N-terminus that could impact the drug's efficacy or safety.

-

Analysis of N-Terminal Modifications: The N-terminus of a protein is a common site for post-translational modifications, such as acetylation, which can affect the protein's function and stability. While the Dansyl method cannot directly sequence a blocked N-terminus, the absence of a detectable Dansyl-amino acid can indicate the presence of such a modification, prompting further investigation by other techniques.

-

Cross-Validation with Other Methods: In a research and development setting, cross-validating results from different analytical techniques provides a higher degree of confidence.[2] The Dansyl method can be used in conjunction with Edman degradation or mass spectrometry to provide orthogonal data for N-terminal sequence confirmation.[2]

While N-terminal sequencing of monoclonal antibodies can be challenging due to the conserved nature of their framework regions, the Dansyl method, as part of a comprehensive analytical strategy, contributes to the overall characterization and quality assessment of these complex biologics.

Conclusion: A Synthesis of Classic Chemistry and Modern Application

The Dansyl method for N-terminal amino acid sequencing stands as a testament to the enduring power of fundamental chemical principles in protein analysis. Its high sensitivity, born from the fluorescent nature of the Dansyl group, ensures its continued relevance in an era of ever-advancing analytical technologies. For researchers, scientists, and drug development professionals, a thorough understanding of this technique provides a valuable tool for the rigorous characterization and quality control of proteins. By integrating this classic method with modern chromatographic techniques and a sound understanding of its underlying chemistry, the Dansyl method remains a cornerstone of protein science.

References

-

1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203–212. [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. Retrieved January 12, 2026, from [Link]

-

The Dansyl Method for Identifying N-Terminal Amino Acids. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

The Dansyl-Edman Method for Peptide Sequencing. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

Targeted quantification of amino acids by dansylation. (2023). Methods in Molecular Biology, 2675, 65-76. [Link]

-

Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. (2004). Journal of Chromatography A, 1053(1-2), 11-19. [Link]

-

HPLC Method for Analysis of Dansyl Amino Acids. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]

-

[N terminal sequencing for practical detection of monoclonal antibody]. (2014). Sheng Wu Gong Cheng Xue Bao, 30(9), 1473-1482. [Link]

-

N terminal sequencing for practical detection of monoclonal antibody. (2014). Stockton University. Retrieved January 12, 2026, from [Link]

-

Dansyl glycine. (n.d.). OMLC. Retrieved January 12, 2026, from [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2019). Molecules, 24(18), 3325. [Link]

-

Fluorescence Quantum Yield Measurements. (1976). NBS Special Publication, 466, 1-11. [Link]

-

Fluorescence Quantum Yield Measurements. (1976). Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 421–428. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). Nature Protocols, 15(8), 2447–2472. [Link]

-

Assignment VI, p.1. (n.d.). Retrieved January 12, 2026, from [Link]

-

Dansyl glycine. (n.d.). OMLC. Retrieved January 12, 2026, from [Link]

-

Speicher, K. D., Gorman, N., & Speicher, D. W. (2009). N-terminal sequence analysis of proteins and peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.10. [Link]

-

Protein Sequencing Technology: Principles, Methods and Applications. (n.d.). Mtoz Biolabs. Retrieved January 12, 2026, from [Link]

-

Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. (2012). Journal of Neuroscience Methods, 207(1), 43–49. [Link]

-

The Dansyl Method For Identifying N-Terminal Amino Acids. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Differential isotope dansylation labeling combined with liquid chromatography mass spectrometry for quantification of intact and N-terminal truncated proteins. (2013). Journal of Chromatography A, 1303, 53-60. [Link]

-

DANSYL METHODS DETERMINATION OF AMINO ACID SEQUENCE. (2022, October 15). YouTube. Retrieved January 12, 2026, from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). International Journal of Molecular Sciences, 26(2), 355. [Link]

-

A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. (2017). RSC Advances, 7(31), 19053-19057. [Link]

-

Basics of Biochemistry: N terminal Protein Sequencing through Sanger and Dansyl Chloride Method. (2022, March 9). YouTube. Retrieved January 12, 2026, from [Link]

-

Gray, W. R. (1972). [26a] Sequence Analysis With Dansyl Chloride. Methods in Enzymology, 25, 333–344. [Link]

-

Microanalysis of Proteins and Peptides. I. Enhancement of the Fluorescence Intensity of Dansyl Amino Acids and Dansyl Proteins in Aqueous Media and Its Application to Assay of Amino Acids and Proteins. (1974). Chemical and Pharmaceutical Bulletin, 22(10), 2413-2420. [Link]

-

Walker, J. M. (1984). The dansyl-edman method for Peptide sequencing. Methods in Molecular Biology, 1, 213–219. [Link]

-

Dansylation of tryptic peptides for increased sequence coverage in protein identification by matrix-assisted laser desorption/ionization time-of-flight mass spectrometric peptide mass fingerprinting. (2005). Rapid Communications in Mass Spectrometry, 19(21), 3089–3096. [Link]

-

[N terminal sequencing for practical detection of monoclonal antibody]. (2014). Sheng Wu Gong Cheng Xue Bao, 30(9), 1473-1482. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 7. Dansyl glycine [omlc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fs.usda.gov [fs.usda.gov]

- 10. [N terminal sequencing for practical detection of monoclonal antibody] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

An In-depth Technical Guide to the Fluorescence Spectrum of Dansyl-Ethanolamine

Introduction

Dansyl-ethanolamine is a fluorescent probe widely utilized in biological and chemical research. Its utility stems from the environmentally sensitive fluorescence of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This guide provides a comprehensive exploration of the fluorescence properties of dansyl-ethanolamine, offering insights into the underlying principles that govern its spectral behavior and practical guidance for its application. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile fluorophore.

The core of dansyl-ethanolamine's functionality lies in the "push-pull" electronic system of the dansyl group, which consists of an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group.[1] This configuration results in a molecule with a large excited-state dipole moment, making its fluorescence highly sensitive to the polarity of its local environment.

I. Fundamental Spectroscopic Properties

The fluorescence of dansyl-ethanolamine is characterized by a broad emission spectrum in the visible range, typically appearing as blue-green. The specific excitation and emission maxima are highly dependent on the solvent environment.

Excitation and Emission Spectra

In a moderately polar solvent like ethanol, dansyl-ethanolamine exhibits an excitation maximum typically around 340 nm and an emission maximum around 520 nm.[2][3] However, these values can shift significantly with changes in solvent polarity. AAT Bioquest provides typical excitation and emission peaks for the dansyl moiety at 335 nm and 518 nm, respectively.[4]

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Typical) | 335 - 341 | [3][4] |

| Emission Maximum (in Ethanol) | ~520 - 535 | [2][5] |

The Phenomenon of Solvatochromism

A key feature of dansyl fluorophores is their pronounced solvatochromism, which is the change in the color of a substance depending on the solvent.[6][7] This occurs because the excited state of the dansyl group is more polar than its ground state. In polar solvents, the solvent molecules can reorient around the excited-state dipole, lowering its energy and resulting in a red-shift (a shift to longer wavelengths) of the emission spectrum. Conversely, in non-polar environments, the emission is typically blue-shifted (shifted to shorter wavelengths) and more intense. This property is invaluable for probing the local environment of biomolecules.

Diagram: Solvatochromic Shift of Dansyl-Ethanolamine

Caption: Solvatochromic effect on dansyl-ethanolamine fluorescence.

II. Factors Influencing the Fluorescence Spectrum

The fluorescence of dansyl-ethanolamine is not static and can be influenced by a variety of environmental factors beyond solvent polarity. Understanding these factors is critical for accurate data interpretation.

pH Sensitivity

The pH of the medium has a profound effect on the fluorescence of dansyl derivatives.[2] The dimethylamino group can be protonated at acidic pH values (around 6 and lower), which leads to a significant decrease in fluorescence intensity.[2] Conversely, deprotonation of the sulfonamide group can occur at very high pH values (around 11), which can also alter the fluorescence characteristics.[2] Therefore, maintaining a stable and appropriate pH is crucial for reproducible fluorescence measurements.

Quenching Effects

Fluorescence quenching is a process that decreases the intensity of fluorescence. For dansyl-ethanolamine, quenching can be induced by several mechanisms:

-

Collisional Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative decay.

-

Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher.

-

Fluorescence Resonance Energy Transfer (FRET): The dansyl group can act as a donor in FRET experiments, transferring its excitation energy to a suitable acceptor molecule.[8]

Common quenchers for dansyl fluorophores include nitroaromatic compounds and free radicals.[3][5]

Temperature

Temperature can also influence the fluorescence spectrum. Increased temperature generally leads to a decrease in fluorescence intensity due to an increased probability of non-radiative decay pathways.

III. Experimental Protocols

Accurate and reproducible measurements of dansyl-ethanolamine fluorescence require careful experimental design and execution.

Sample Preparation

-

Solvent Selection: Choose a solvent appropriate for the application. For biological samples, aqueous buffers are common. Ensure the solvent is of high purity to avoid fluorescent contaminants.

-